molecular formula C15H13NO B1604697 2-(4-Methoxyphenyl)indolizine CAS No. 7496-82-4

2-(4-Methoxyphenyl)indolizine

Cat. No. B1604697
Key on ui cas rn: 7496-82-4
M. Wt: 223.27 g/mol
InChI Key: MUMVZZLEJULVAE-UHFFFAOYSA-N
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Patent
US04614801

Procedure details

10 g of 2-picoline and 25 g of 4-methoxyphenacyl bromide in 35 ml of ethanol were refluxed for 18 hours. The reaction solution was concentrated under reduced pressure to give a solid, which was dissolved in 350 ml of water. After the aqueous solution was extracted with three 35 ml portions of ether, 35 g of sodium bicarbonate was added to the aqueous solution and was refluxed two hours. The cooled reaction mixture was filtered to give 20 g of product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].[CH3:8][O:9][C:10]1[CH:19]=[CH:18][C:13]([C:14](=O)[CH2:15]Br)=[CH:12][CH:11]=1>C(O)C.O>[CH3:8][O:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]2[CH:7]=[C:2]3[N:1]([CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
EXTRACTION
Type
EXTRACTION
Details
After the aqueous solution was extracted with three 35 ml portions of ether, 35 g of sodium bicarbonate
ADDITION
Type
ADDITION
Details
was added to the aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=C2C=CC=CN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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